1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a cyclohexanecarbonyl group, a diethylamino group, and a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached cyclohexanecarbonyl, diethylamino, and sulfonamide groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
COX-2 Inhibition : A study by Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives for inhibiting cyclooxygenase-2 (COX-2), which led to the development of celecoxib. This research is significant in understanding the medicinal applications of such compounds, particularly in the treatment of arthritis and inflammation (Penning et al., 1997).
Antimicrobial and Anti-inflammatory Properties : Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives with an aryl sulfonate moiety. These compounds showed potential as anti-inflammatory agents and were active against various microbial strains (Kendre et al., 2013).
Antibacterial Agents : Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. Their research contributes to the development of novel compounds for combating bacterial infections (Azab et al., 2013).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study by Ozgun et al. (2019) synthesized benzensulfonamides as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes. These compounds showed low cytotoxicity, making them potential candidates for treating related disorders (Ozgun et al., 2019).
Carbonic Anhydrase Inhibitory Activities : Kucukoglu et al. (2016) synthesized pyrazoline benzene sulfonamides and investigated their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. The findings are crucial in understanding the potential medical applications of these compounds (Kucukoglu et al., 2016).
Sulfonamide Derivatives Synthesis : Komshina et al. (2020) presented a multistage scheme for synthesizing new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, highlighting the compound's potential in inhibiting carbonic anhydrases and other biochemical processes (Komshina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-5-18(6-2)23(21,22)15-12(3)17-19(13(15)4)16(20)14-10-8-7-9-11-14/h14H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOWLSCIJYGCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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